molecular formula C9H9F3N2O2 B11753105 (S)-2-Amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid

(S)-2-Amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid

Cat. No.: B11753105
M. Wt: 234.17 g/mol
InChI Key: WWXLHNPRZPZWHD-LURJTMIESA-N
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Description

(S)-2-Amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of pyridine derivatives . This process often employs reagents such as trifluoromethyl iodide (CF3I) and a radical initiator under specific conditions to achieve the desired substitution.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(S)-2-Amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological molecules. The pyridine ring can participate in various binding interactions, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

Uniqueness: (S)-2-Amino-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in various fields.

Properties

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.17 g/mol

IUPAC Name

(2S)-2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)7-2-1-5(4-14-7)3-6(13)8(15)16/h1-2,4,6H,3,13H2,(H,15,16)/t6-/m0/s1

InChI Key

WWXLHNPRZPZWHD-LURJTMIESA-N

Isomeric SMILES

C1=CC(=NC=C1C[C@@H](C(=O)O)N)C(F)(F)F

Canonical SMILES

C1=CC(=NC=C1CC(C(=O)O)N)C(F)(F)F

Origin of Product

United States

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